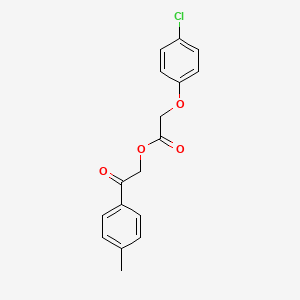
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a benzyloxy group at the 6-position and two methyl groups at the 1 and 9 positions, along with two amine groups at the 2 and 3 positions of the carbazole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine typically involves multiple steps, starting from commercially available carbazole derivatives One common method involves the protection of the hydroxyl group using benzyl bromide in the presence of a base like sodium hydride (NaH) The methylation of the carbazole core can be achieved using methyl iodide (CH₃I) under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoate using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro groups (if present as intermediates) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: Pd/C, H₂, NaBH₄
Substitution: Benzyl bromide, NaH
Major Products Formed
Oxidation: Benzoate derivatives
Reduction: Amines
Substitution: Various substituted carbazole derivatives
科学的研究の応用
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-Benzyloxyindole
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 2-Benzyloxy-1-methylpyridinium triflate
Uniqueness
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. The presence of both benzyloxy and dimethyl groups, along with the diamine functionality, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
832723-97-4 |
|---|---|
分子式 |
C21H21N3O |
分子量 |
331.4 g/mol |
IUPAC名 |
1,9-dimethyl-6-phenylmethoxycarbazole-2,3-diamine |
InChI |
InChI=1S/C21H21N3O/c1-13-20(23)18(22)11-17-16-10-15(8-9-19(16)24(2)21(13)17)25-12-14-6-4-3-5-7-14/h3-11H,12,22-23H2,1-2H3 |
InChIキー |
CLXYORDYNANTPM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C1N)N)C3=C(N2C)C=CC(=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)
![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)


![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)

![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)


